2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C₉H₇BrF₃NO This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2-bromo-4-(trifluoromethyl)aniline.
Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers or coatings with specific properties.
Chemical Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated or trifluoromethylated compounds.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The compound may inhibit or activate certain pathways, leading to its observed effects. For example, in pharmaceutical applications, the compound may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an acetamide group.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an acetamide group.
2,4-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups and a boronic acid group.
Uniqueness
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The acetamide group further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMXJGJNKVFAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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